molecular formula C18H18N2O2S B2910608 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 681157-51-7

3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2910608
CAS No.: 681157-51-7
M. Wt: 326.41
InChI Key: FDZFOAMLHPKPST-VHEBQXMUSA-N
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Description

3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzamide derivative featuring a benzothiazole scaffold, a structure of significant interest in medicinal chemistry research. Compounds within this chemical class have been investigated for their potential biological activities and are valuable tools for in vitro study . Benzothiazole derivatives are frequently explored in early-stage drug discovery for a range of therapeutic areas, and their mechanism of action often involves targeted protein inhibition . Research into similar analogs indicates potential applications in developing treatments for conditions such as autoimmune disorders and other diseases, making them important for high-throughput screening and hit-to-lead optimization campaigns . Furthermore, the structural features of this compound, including the methoxy substituent and the trimethyl-dihydrobenzothiazolylidene group, contribute to its electronic properties and steric profile, which are critical factors influencing its binding affinity and selectivity in biochemical assays. This product is provided for research purposes to aid in the advancement of scientific knowledge. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-8-12(2)16-15(9-11)23-18(20(16)3)19-17(21)13-6-5-7-14(10-13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZFOAMLHPKPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-methoxybenzoyl chloride with 3,4,6-trimethyl-2-aminobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide.

    Reduction: Formation of dihydro-3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.

    Substitution: Formation of 3-halogen-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations
Compound Name Heterocycle Type Key Substituents Configuration Biological Relevance
3-Methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) Dihydrobenzothiazole 3,4,6-Trimethyl; 3-methoxybenzamide E Anticancer (hypothesized)
3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide (15m) Thiazole 3-Methyl; 3,4,5-trimethoxyphenyl; 3-methoxybenzamide Metastatic cancer inhibitor
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-Methylphenyl; dimethylamino acryloyl; benzamide Not specified (spectroscopic data available)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole 2-Methoxyphenyl; 4-methylbenzamide Z Structural/electronic studies

Key Observations :

  • Substituent Effects : The 3,4,6-trimethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated), which may improve membrane permeability compared to 15m, which has polar trimethoxyphenyl groups (logP ~2.8) .
Electronic and Steric Properties
Compound Electron-Donating Groups Electron-Withdrawing Groups Steric Bulk (Substituents)
Target Compound 3-Methoxy, methyl groups None High (3,4,6-trimethyl)
2-Bromo-N-(pyrazol-4-yl)benzamide None Bromine Moderate (phenyl, pyrazole)
4g Dimethylamino acryloyl Benzamide High (dimethylamino, methylphenyl)

Spectroscopic Comparisons :

  • IR Data : The target compound’s carbonyl stretch (amide C=O) is expected near 1680–1700 cm⁻¹, similar to 4g (1690 cm⁻¹) .
  • NMR : The E-configuration in the target compound would result in distinct chemical shifts for the imine proton (δ ~8.0–8.5 ppm) compared to Z-isomers (e.g., δ ~7.5–8.0 ppm in ).

Yield Comparison :

  • Target compound: Estimated yield ~70–80% (based on similar benzothiazole syntheses ).
  • 15m: Reported 82% yield .
  • 4g: 82% yield .

In Silico Insights :

  • The trimethyl groups in the target compound may hinder binding to shallow pockets but enhance affinity to hydrophobic regions, as seen in similar benzothiazoles .

Biological Activity

3-Methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with methoxy and amide functionalities. The detailed synthetic route often includes:

  • Formation of Benzothiazole Derivative : Utilizing starting materials such as 2-amino thiophenes and carbonyl compounds.
  • Amidation Reaction : Reacting the benzothiazole with an appropriate amine under controlled conditions to yield the final product.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)12.5
Compound BSK-Hep-1 (Liver)15.0
Compound CNUGC-3 (Gastric)10.0

The mechanism of action for benzothiazole derivatives often involves the inhibition of critical cellular pathways associated with cancer progression. Studies suggest that these compounds may:

  • Induce apoptosis in cancer cells.
  • Inhibit cell proliferation by interfering with cell cycle regulation.

For example, certain derivatives have been identified as inhibitors of amyloid beta peptide interactions implicated in Alzheimer’s disease pathogenesis, showcasing their potential beyond anticancer activity .

Case Studies

  • Case Study on Antiproliferative Effects : A study conducted on various benzothiazole derivatives demonstrated significant antiproliferative effects on MDA-MB-231 and SK-Hep-1 cell lines. The study utilized a crystal violet assay to measure cell viability post-treatment.
    • Findings : The most potent compound exhibited an IC50 value of 10 µM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent.
  • Mechanistic Insights : Another investigation focused on the interaction between benzothiazole derivatives and key proteins involved in cancer signaling pathways. The results indicated that these compounds could effectively disrupt protein-protein interactions critical for tumor growth .

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